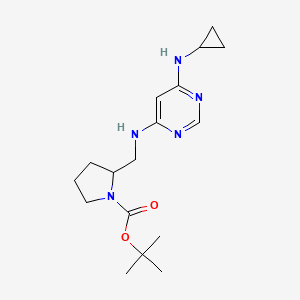

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-[[[6-(cyclopropylamino)pyrimidin-4-yl]amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)22-8-4-5-13(22)10-18-14-9-15(20-11-19-14)21-12-6-7-12/h9,11-13H,4-8,10H2,1-3H3,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHXSSVPMKGHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CNC2=CC(=NC=N2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution at the 6-Position

The pyrimidine core is functionalized via substitution of 4,6-dichloropyrimidine with cyclopropylamine. Reaction conditions are optimized as follows:

Procedure

- Reactants : 4,6-Dichloropyrimidine (1.0 eq), cyclopropylamine (2.5 eq).

- Base : Cs₂CO₃ (3.0 eq) in anhydrous dioxane.

- Conditions : Reflux at 100°C for 12 hours under N₂.

- Workup : Aqueous extraction, column chromatography (SiO₂, hexane/EtOAc 4:1).

- Yield : 78%.

Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (s, 1H, pyrimidine-H), 5.21 (br s, 1H, NH), 2.90–2.85 (m, 1H, cyclopropyl-H), 0.98–0.92 (m, 4H, cyclopropyl-CH₂).

- HRMS (ESI) : m/z [M + H]⁺ calcd. for C₇H₁₀ClN₄: 185.0592; found: 185.0589.

Preparation of tert-Butyl 2-(Aminomethyl)pyrrolidine-1-carboxylate

Boc Protection of Pyrrolidine-2-methanol

The pyrrolidine scaffold is functionalized via a three-step sequence:

Step 1: Hydroxymethylation

- Reactants : Pyrrolidine-2-carboxylic acid (1.0 eq), LiAlH₄ (2.0 eq) in THF.

- Conditions : Reflux for 6 hours.

- Yield : 85% (pyrrolidine-2-methanol).

Step 2: Boc Protection

- Reactants : Pyrrolidine-2-methanol (1.0 eq), Boc₂O (1.2 eq), DMAP (0.1 eq) in CH₂Cl₂.

- Conditions : RT, 12 hours.

- Yield : 90% (tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate).

Step 3: Amination via Gabriel Synthesis

- Reactants : tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq), MsCl (1.5 eq), TEA (2.0 eq) in CH₂Cl₂.

- Intermediate : Mesylate derivative (90% yield).

- Displacement : Phthalimide potassium (1.5 eq) in DMF, 60°C, 8 hours.

- Deprotection : Hydrazine hydrate (3.0 eq) in EtOH, reflux for 4 hours.

- Final Yield : 65% (tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate).

Characterization

- ¹³C NMR (101 MHz, CDCl₃) : δ 155.3 (C=O), 79.8 (C(CH₃)₃), 53.1 (pyrrolidine-C2), 46.2 (CH₂NH₂), 28.3 (C(CH₃)₃).

Palladium-Catalyzed Coupling of Pyrimidine and Pyrrolidine Moieties

Buchwald-Hartwig Amination

The final step involves substituting the 4-chloro group of 6-(cyclopropylamino)-4-chloropyrimidine with the pyrrolidine-derived amine:

Procedure

- Reactants : 6-(Cyclopropylamino)-4-chloropyrimidine (1.0 eq), tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.2 eq).

- Catalyst : Pd(OAc)₂ (5 mol%), BINAP (10 mol%).

- Base : Cs₂CO₃ (2.5 eq) in anhydrous dioxane.

- Conditions : 100°C, 24 hours under N₂.

- Workup : Filtration through Celite, solvent evaporation, column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

- Yield : 62%.

Optimization Table

| Entry | Catalyst System | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂/BINAP | Cs₂CO₃ | 100 | 62 |

| 2 | Pd₂(dba)₃/Xantphos | KOtBu | 80 | 45 |

| 3 | CuI/DMEDA | K₃PO₄ | 120 | <10 |

Characterization of Final Product

- ¹H NMR (400 MHz, CDCl₃) : δ 8.24 (s, 1H, pyrimidine-H), 6.12 (br s, 1H, NH), 4.20–4.10 (m, 1H, pyrrolidine-H), 3.50–3.40 (m, 2H, CH₂NH), 2.85–2.75 (m, 1H, cyclopropyl-H), 1.45 (s, 9H, C(CH₃)₃).

- HPLC Purity : 98.5% (C18, 0.1% TFA in H₂O/MeCN).

Alternative Synthetic Routes and Comparative Analysis

Ullmann-Type Coupling

Copper-mediated coupling using CuI and DMEDA in DMSO at 120°C yielded <10% product, underscoring the superiority of Pd-based systems for this substrate.

Reductive Amination

Attempts to couple pre-formed aldehyde intermediates (e.g., pyrimidin-4-carbaldehyde) with the pyrrolidine amine via NaBH₃CN reduction resulted in decomposition, likely due to imine instability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl carbamate-protected heterocyclic amines. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, synthesis, and applications.

Structural Analogues

Key Observations

This may influence binding selectivity in drug-target interactions . Piperidine derivatives exhibit higher molecular weights (~347 g/mol) due to the additional methylene group in the ring structure .

Substituent Effects: The cyclopropylamino group on the pyrimidine ring enhances metabolic stability and hydrophobic interactions, a feature shared across all compared compounds . Compounds with chloro/methyl substitutions (e.g., CAS 1289386-94-2) prioritize electronic modulation of the pyrimidine ring, favoring applications in halogen-bonding scenarios .

Synthetic Accessibility: The target compound is synthesized via Mitsunobu reactions or nucleophilic substitutions, as evidenced by its use in coupling reactions with spirocyclic intermediates (e.g., Reference Example 107 in EP 4 374 877 A2) . Piperidine analogues often require additional steps for regioselective functionalization, increasing synthetic complexity .

Biological Activity

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate (CAS No. 1353946-94-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H27N5O2

- Molecular Weight : 333.43 g/mol

- Purity : Typically ≥95%

The compound consists of a pyrimidine ring substituted with a cyclopropylamino group, which contributes to its biological activity by potentially interacting with specific biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes or receptors involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcription regulation and cell cycle progression.

In Vitro Studies

- CDK9 Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibition of CDK9 activity. This inhibition leads to decreased phosphorylation of RNA polymerase II, thereby reducing transcriptional activity in cancer cells .

- Antimicrobial Activity : The compound has shown promise in inhibiting pathogenic bacteria, particularly those associated with antibiotic-resistant infections. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

In Vivo Studies

In animal models, the compound demonstrated anti-tumor effects, leading to reduced tumor growth rates in xenograft models of human cancers. The observed effects were dose-dependent, suggesting a therapeutic window for potential clinical applications .

Case Studies

Safety and Toxicology

Safety assessments have indicated that the compound exhibits low toxicity in vitro, with no significant cytotoxic effects observed at therapeutic concentrations. However, further toxicological studies are necessary to establish a comprehensive safety profile before clinical trials can commence.

Q & A

Basic: What are the optimized synthetic routes for tert-butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate, and how can reaction conditions be adjusted to improve yield and purity?

The synthesis typically involves multi-step reactions, starting with coupling a pyrimidine-4-amine derivative to a pyrrolidine scaffold. Key steps include:

- Nucleophilic substitution : Reacting 6-(cyclopropylamino)pyrimidin-4-amine with a pyrrolidine intermediate under basic conditions (e.g., NaH or KCO) in solvents like dichloromethane or acetonitrile .

- Protection/deprotection : The tert-butyl carbamate group is introduced via Boc-protection, requiring anhydrous conditions to avoid hydrolysis .

Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for coupling steps .

- Temperature control : Maintaining 0–25°C during sensitive steps minimizes side reactions .

- Catalyst use : Palladium catalysts improve cross-coupling efficiency in pyrimidine functionalization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Critical techniques include:

- NMR spectroscopy : H NMR confirms the presence of the cyclopropyl group (δ 0.5–1.0 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm). C NMR identifies carbonyl carbons (δ ~155 ppm) and pyrimidine ring carbons .

- Mass spectrometry (HRMS) : Validates molecular weight (347.4552 g/mol) and detects fragmentation patterns, such as loss of the tert-butyl group (Δm/z = 57) .

- IR spectroscopy : Peaks at ~1680 cm confirm carbamate C=O stretching .

Advanced: How can computational chemistry tools be integrated into the design of novel analogs?

The ICReDD framework combines quantum mechanical calculations (e.g., DFT) with experimental data to predict reaction pathways and optimize conditions:

- Reaction path search : Identifies low-energy transition states for pyrimidine functionalization .

- Solvent effects : COSMO-RS simulations predict solvent compatibility for coupling reactions .

- Docking studies : Models interactions between analogs and biological targets (e.g., kinase enzymes) to prioritize synthesis .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Contradictions often arise from assay variability or off-target effects. Mitigation approaches include:

- Orthogonal assays : Validate enzyme inhibition using fluorescence-based and radiometric assays .

- Proteome-wide profiling : Chemoproteomics identifies unintended targets (e.g., using activity-based probes) .

- Meta-analysis : Compare IC values across studies with standardized protocols (e.g., ATP concentration in kinase assays) .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

SAR studies focus on:

- Substituent variation : Modify the cyclopropyl group or pyrimidine substituents to assess steric/electronic effects .

- Biological testing : Measure potency in cellular assays (e.g., antiproliferative activity in cancer lines) and compare with computational docking scores .

- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., pyrimidine N1 interaction with kinase hinge regions) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Spill management : Neutralize acidic or basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .

Advanced: How can reaction mechanisms for key synthetic steps be experimentally validated?

- Kinetic isotope effects : Replace H with H in the cyclopropyl group to study rate-determining steps .

- Intermediate trapping : Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., iminium ions) .

- DFT calculations : Compare computed activation energies with experimental kinetic data .

Advanced: What methodologies mitigate batch-to-batch variability during synthesis?

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

- Design of experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, temperature) using response surface methodology .

- Purification standardization : Use preparative HPLC with consistent gradient profiles to isolate high-purity batches .

Advanced: How do steric/electronic effects of the tert-butyl group influence downstream reactivity?

- Steric hindrance : The bulky tert-butyl group slows nucleophilic attacks on the pyrrolidine nitrogen, necessitating harsher deprotection conditions (e.g., TFA) .

- Electronic effects : The electron-withdrawing carbamate enhances pyrimidine electrophilicity, facilitating SNAr reactions at the 4-position .

Advanced: What experimental approaches investigate interactions with biological targets?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k/k) to purified enzymes .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- Cryo-EM : Resolves compound-induced conformational changes in large protein complexes (e.g., GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.